Ethyl ((phenylsulfonyl)amino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl ((phenylsulfonyl)amino)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to an amino group, which is further bonded to a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ((phenylsulfonyl)amino)acetate typically involves the reaction of ethyl bromoacetate with phenylsulfonamide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl ((phenylsulfonyl)amino)acetate can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino esters.
Scientific Research Applications
Ethyl ((phenylsulfonyl)amino)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl ((phenylsulfonyl)amino)acetate involves its interaction with various molecular targets. The phenylsulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol. These interactions can modulate biological pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester used as a solvent.
Phenylsulfonamide: A compound with a similar sulfonamide group.
Ethyl bromoacetate: A precursor in the synthesis of ethyl ((phenylsulfonyl)amino)acetate.
Biological Activity
Ethyl ((phenylsulfonyl)amino)acetate, also known by its CAS number 5349-15-5, is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a sulfonamide group attached to an amino acid derivative, characterized by the following molecular formula:
- Molecular Formula : C₉H₁₁N₁O₃S
- Molecular Weight : 243.28 g/mol
The compound's structure allows it to participate in various chemical reactions, including hydrolysis, oxidation, and reduction, which can modify its biological activity.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The phenylsulfonyl group acts as an electrophile, facilitating interactions with nucleophiles in enzymes involved in folic acid metabolism. This interaction is crucial for its potential use as an antimicrobial agent.
- Antimicrobial Activity : Preliminary studies suggest that modifications to the phenylsulfonamide moiety can enhance the compound's antibacterial properties. Its structural characteristics position it as a promising candidate for developing new antimicrobial agents .
Synthesis of this compound
The synthesis typically involves several steps:
- Formation of the Sulfonamide : The reaction of a suitable phenylsulfonamide with an amino acid derivative.
- Esterification : The introduction of the ethoxy group through esterification processes.
This synthetic route allows for further functionalization, which can enhance biological properties.
Antimicrobial Properties
This compound has shown potential as an antimicrobial agent. A comparative analysis with similar sulfonamide compounds indicates that it may exhibit enhanced activity against various bacterial strains.
Compound | Primary Use | Unique Features |
---|---|---|
This compound | Antimicrobial agent | Contains an ethoxy group |
Sulfamethoxazole | Antibiotic | Used in combination therapies |
Sulfadiazine | Antibiotic | Broad-spectrum efficacy |
Case Studies
- In Vitro Studies : Research indicates that derivatives of this compound exhibit antiproliferative effects on cancer cell lines such as HT-29 and MCF-7. These studies suggest that the compound can induce cell cycle arrest and apoptosis in specific cancer types .
- Mechanistic Insights : In studies involving enzyme inhibition, this compound demonstrated significant inhibitory effects on enzymes related to bacterial growth, suggesting a mechanism that could be exploited for therapeutic purposes against infections .
Properties
CAS No. |
5349-15-5 |
---|---|
Molecular Formula |
C10H13NO4S |
Molecular Weight |
243.28 g/mol |
IUPAC Name |
ethyl 2-(benzenesulfonamido)acetate |
InChI |
InChI=1S/C10H13NO4S/c1-2-15-10(12)8-11-16(13,14)9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3 |
InChI Key |
VCFOGNPFMKWERT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.